molecular formula C16H12ClFN2O B12845864 4(3H)-Quinazolinone, 3-(3-chloro-o-tolyl)-2-fluoromethyl- CAS No. 49700-31-4

4(3H)-Quinazolinone, 3-(3-chloro-o-tolyl)-2-fluoromethyl-

Cat. No.: B12845864
CAS No.: 49700-31-4
M. Wt: 302.73 g/mol
InChI Key: WVXKNJCOURJHDJ-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(3-chloro-o-tolyl)-2-fluoromethyl- is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chloro and fluoromethyl group in the compound enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(3-chloro-o-tolyl)-2-fluoromethyl- typically involves the reaction of 3-chloro-o-toluidine with appropriate reagents to introduce the quinazolinone core and the fluoromethyl group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(3-chloro-o-tolyl)-2-fluoromethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form quinazolinone derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

    Substitution: The chloro and fluoromethyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOMe) to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(3-chloro-o-tolyl)-2-fluoromethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including the modulation of cellular pathways and the suppression of disease-related processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chloro-o-tolyl)-2-methyl-4(3H)-quinazolinone
  • 2-chloro-3-(3-chloro-o-tolyl)propionitrile

Uniqueness

4(3H)-Quinazolinone, 3-(3-chloro-o-tolyl)-2-fluoromethyl- is unique due to the presence of the fluoromethyl group, which enhances its chemical reactivity and biological activity compared to similar compounds. This structural feature allows for more diverse chemical modifications and potential therapeutic applications.

Properties

CAS No.

49700-31-4

Molecular Formula

C16H12ClFN2O

Molecular Weight

302.73 g/mol

IUPAC Name

3-(3-chloro-2-methylphenyl)-2-(fluoromethyl)quinazolin-4-one

InChI

InChI=1S/C16H12ClFN2O/c1-10-12(17)6-4-8-14(10)20-15(9-18)19-13-7-3-2-5-11(13)16(20)21/h2-8H,9H2,1H3

InChI Key

WVXKNJCOURJHDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=NC3=CC=CC=C3C2=O)CF

Origin of Product

United States

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